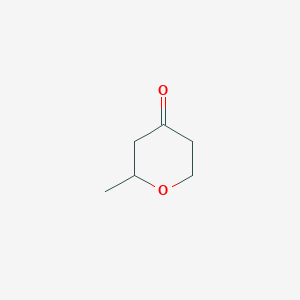
2-Méthyloxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxan-4-one is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as 2-METHYL-TETRAHYDRO-PYRAN-4-ONE and 2-Methyldihydro-2H-pyran-4 (3H)-one .
Molecular Structure Analysis
The molecular structure of 2-Methyloxan-4-one consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C6H10O2/c1-5-4-6 (7)2-3-8-5/h5H,2-4H2,1H3 . Physical And Chemical Properties Analysis
2-Methyloxan-4-one has a molecular weight of 114.14 g/mol. It has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are 114.068079557 g/mol. It has a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique
Recherche sur le cancer
“2-Méthyloxan-4-one” a été rapporté pour inhiber la croissance des cellules cancéreuses et induire l'apoptose, ou mort cellulaire programmée . Cela en fait un candidat potentiel pour la recherche et le traitement du cancer.
Fonction cellulaire et transduction du signal
“this compound” a été démontré pour affecter la fonction cellulaire et la transduction du signal dans divers types de cellules . Cela suggère qu'il pourrait être utilisé dans des études liées à la biologie cellulaire et aux mécanismes cellulaires.
Inflammation et immunité
“this compound” a été démontré pour inhiber la production de cytokines inflammatoires et réduire l'inflammation dans des modèles animaux . Cela indique son utilisation potentielle dans l'étude et le traitement des maladies inflammatoires et des troubles immunitaires.
Synthèse d'autres produits chimiques
“this compound” peut être utilisé comme matière première dans la synthèse d'autres produits chimiques . Cela le rend précieux dans divers domaines de la recherche et de l'industrie chimique.
Études de sécurité et de toxicité
Les effets thérapeutiques et toxiques potentiels de “this compound” chez l'homme ne sont pas bien étudiés et nécessitent des recherches supplémentaires . Cela ouvre des opportunités de recherche en pharmacologie et en toxicologie.
Génomique et protéomique
Compte tenu de l'impact de “this compound” sur la fonction cellulaire et la transduction du signal, il pourrait potentiellement être utilisé dans la recherche en génomique et en protéomique .
Orientations Futures
Propriétés
IUPAC Name |
2-methyloxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438791 |
Source


|
| Record name | 2-methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-20-0 |
Source


|
| Record name | 2-methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyltetrahydro-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

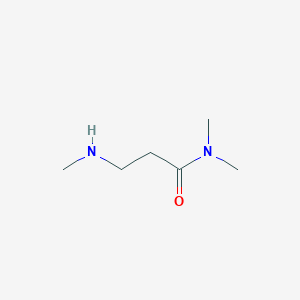

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
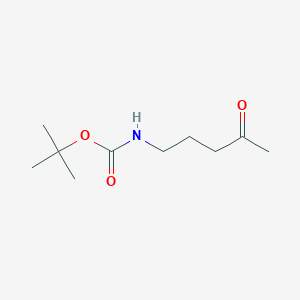
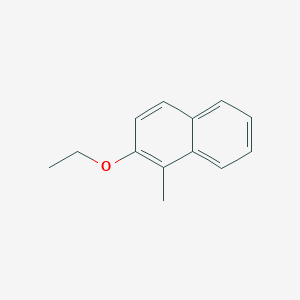
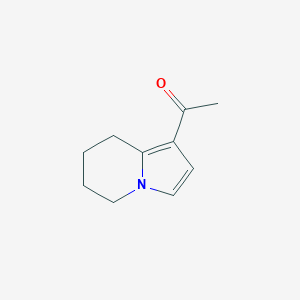

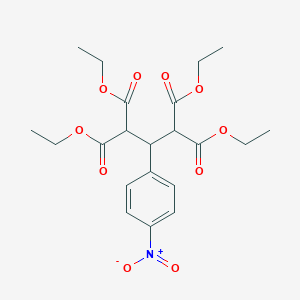


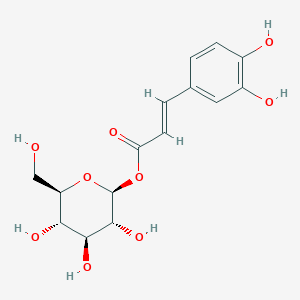
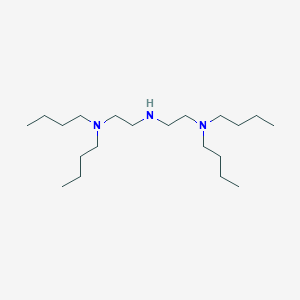
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)